
Manganesephosphateacidtetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganesephosphateacidtetrahydrate is a chemical compound that consists of manganese, phosphate, and water molecules It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganesephosphateacidtetrahydrate can be synthesized through various methods. One common method involves the reaction of manganese(II) sulfate with phosphoric acid, followed by the addition of water to form the tetrahydrate. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reactant concentrations, temperature, and pH to achieve high yields and purity. The use of advanced techniques such as crystallization and filtration helps in obtaining the final product with the desired properties .
Análisis De Reacciones Químicas
Types of Reactions
Manganesephosphateacidtetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce manganese(III) phosphate, while reduction reactions can yield manganese(II) compounds .
Aplicaciones Científicas De Investigación
Manganesephosphateacidtetrahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of manganesephosphateacidtetrahydrate involves its interaction with molecular targets and pathways within biological systems. For example, in drug delivery, the compound can bind to specific receptors on cell surfaces, facilitating the targeted delivery of therapeutic agents. In medical imaging, it acts as a contrast agent by enhancing the visibility of certain tissues or structures .
Comparación Con Compuestos Similares
Manganesephosphateacidtetrahydrate can be compared with other similar compounds, such as manganese(III) phosphate and manganese(II) sulfate. While these compounds share some similarities, this compound is unique due to its specific hydration state and the presence of phosphate groups .
List of Similar Compounds
- Manganese(III) phosphate
- Manganese(II) sulfate
- Manganese(II) chloride tetrahydrate
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactions make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
H12MnO12P2 |
|---|---|
Peso molecular |
320.97 g/mol |
Nombre IUPAC |
dihydrogen phosphate;manganese(2+);tetrahydrate |
InChI |
InChI=1S/Mn.2H3O4P.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H3,1,2,3,4);4*1H2/q+2;;;;;;/p-2 |
Clave InChI |
JJDIMABKAJGYEG-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



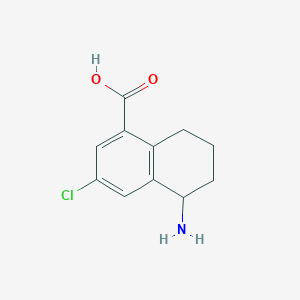
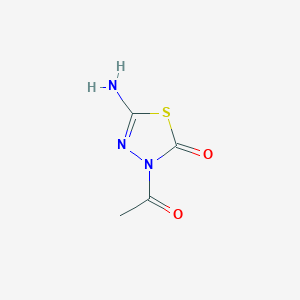
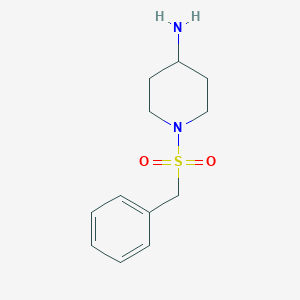
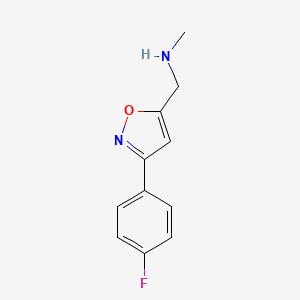

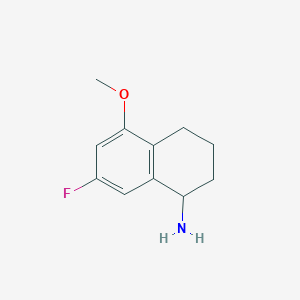
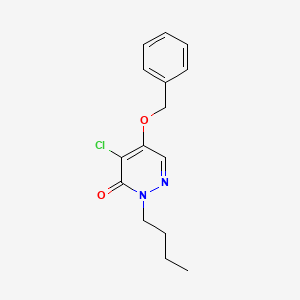
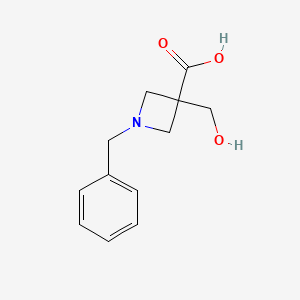
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)


![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)

